molecular formula C₈D₆Br₄ B1144908 2,3,5,6-Tetrabromo-p-xylene-d6 CAS No. 1007458-87-8

2,3,5,6-Tetrabromo-p-xylene-d6

Cat. No.: B1144908
CAS No.: 1007458-87-8
M. Wt: 427.79
InChI Key:
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Description

2,3,5,6-Tetrabromo-p-xylene-d6, also known as this compound, is a useful research compound. Its molecular formula is C₈D₆Br₄ and its molecular weight is 427.79. The purity is usually 95%.
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Scientific Research Applications

Analytical Methodologies Development

The research by López et al. (2011) focused on developing and optimizing analytical procedures for determining new brominated flame retardants, including 2,3,5,6-tetrabromo-p-xylene, in sediments and suspended particulate matter. This study is significant due to the increasing use of such substances as substitutes for polybrominated diphenylethers (PBDEs) in response to more stringent legislation. The method involved pressurized liquid extraction followed by cleanup steps and gas chromatography–mass spectrometry for analysis. This was the first report on the occurrence of 2,3,5,6-tetrabromo-p-xylene and other additive flame retardants in the environment, indicating its role in environmental monitoring and safety assessment (López et al., 2011).

Synthesis and Chemical Properties

A study by Emmanuel A. Bisong et al. (2020) delved into the vibrational and interaction properties of p-xylene and its derivatives, including 2,3,5,6-tetrabromo-p-xylene. The research utilized computational methods to understand the basic chemistry and reactivity of these compounds, highlighting how substitution with different elements affects their chemical stability and reactivity. This work is crucial in understanding the electronic properties and biological activity potential of these compounds (Emmanuel A. Bisong et al., 2020).

Pharmaceutical Applications

The study by M. M. Ali et al. (2016) explored the vibrational spectra of α,α,ά,ά-Tetrabromo-p-Xylene (4αBX) for its potential pharmaceutical applications. The research provided insights into the molecule's structural bond parameters, vibrational group wavenumbers, charge distribution, and frontier molecular orbital levels. Moreover, it examined the compound's nonlinear optical activity and reactive sites, contributing valuable information for drug design and development (M. M. Ali et al., 2016).

Material Science and Engineering

In material science, the crystal structure and vibrational properties of α,α,α′,α′-tetrabromo-p-xylene were investigated by Steven Pellizzeri et al. (2014). The study, which utilized single-crystal X-ray diffraction and terahertz spectroscopy, uncovered the molecular packing and vibrational motions in the crystal lattice, providing insights valuable for designing materials with specific optical or mechanical properties (Steven Pellizzeri et al., 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,5,6-Tetrabromo-p-xylene-d6 involves the bromination of p-xylene-d6 using a mixture of bromine and acetic acid.", "Starting Materials": [ "p-xylene-d6", "Bromine", "Acetic acid" ], "Reaction": [ "Mix p-xylene-d6, bromine, and acetic acid in a reaction flask", "Heat the mixture to 60-70°C and stir for 24 hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it under vacuum", "Recrystallize the product from a suitable solvent to obtain 2,3,5,6-Tetrabromo-p-xylene-d6" ] }

CAS No.

1007458-87-8

Molecular Formula

C₈D₆Br₄

Molecular Weight

427.79

Synonyms

1,2,4,5-tetrabromo-3,6-di(methyl-d3)benzene;  1,2,4,5-Tetrabromo-3,6-dimethylbenzene-d6;  1,4-Dimethyltetrabromobenzene-d6; _x000B_2,3,5,6-Tetrabromo-1,4-dimethylbenzene-d6; 

Origin of Product

United States

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